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Compound of Interest

2-(Trifluoromethyl)phenethyl
Compound Name:
alcohol

Cat. No. 81297001

A Comparative Analysis of 2-
(Trifluoromethyl)phenethyl Alcohol: Literature
vs. Experimental Data

For Immediate Release

This guide provides a comprehensive cross-reference of published literature values with
expected experimental data for 2-(Trifluoromethyl)phenethyl alcohol (CAS No. 94022-96-5).
It is intended for researchers, scientists, and professionals in drug development and chemical
synthesis who require reliable data for this compound. The guide summarizes key
physicochemical properties and outlines standard experimental protocols for its
characterization.

Physicochemical and Spectroscopic Data
Comparison

The following table summarizes the key physical and spectroscopic properties of 2-
(Trifluoromethyl)phenethyl alcohol, compiled from various chemical suppliers and
databases. While experimental spectroscopic data is not readily available in the public domain,
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expected values based on the compound's structure and data from analogous compounds are
provided for reference.
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Expected Experimental

Property Literature / Supplier Data
Value | Notes
CAS Number 94022-96-5[1][2][3] N/A
Molecular Formula CoHoF30]3] N/A
] Expected: 190.0605
Molecular Weight 190.16 g/mol ) ]
(Monoisotopic Mass)
Appearance Liquid[3] Colorless Liquid
- ) Consistent with literature
Boiling Point 184-186 °C[1][3]
values.
) ) Consistent with literature
Melting Point -3to-2°C
values.
) Consistent with literature
Density 1.197 g/mL at 25 °C[1]

values.

Refractive Index

n20/D 1.47

Consistent with literature

values.

1H NMR

Data not available

Expected chemical shifts
(CDCls, 400 MHz): Aromatic
protons (4H, m, ~7.2-7.7 ppm),
-CHz2-0O (2H, t, ~3.9 ppm), Ar-
CH2- (2H, t, ~3.1 ppm), -OH
(1H, broad s).

13C NMR

Data not available

Expected chemical shifts
(CDCls, 100 MHz): Aromatic
carbons (~125-140 ppm), CFs
(~124 ppm, q), -CH2-O (~61
ppm), Ar-CHz- (~39 ppm).

FTIR

Data not available

Expected characteristic peaks
(cm~1): O-H stretch (broad,
~3350), C-H aromatic (~3070),
C-H aliphatic (~2940, 2880),
C=C aromatic (~1600, 1480),
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C-F stretch (strong, ~1315,
1160, 1120), C-O stretch
(~1050).

Expected EI-MS (m/z): 190
M Spect . Data not available for 2-isomer. (M%), 172 (M-H20)*, prominent
ass Spectrometr
P Y 3-isomer shows M+ at 190.[4] fragments from cleavage of the

ethyl group.

Experimental Protocols

A detailed methodology for a key analytical experiment is provided below.
Protocol: *H NMR Spectroscopy Analysis

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(Trifluoromethyl)phenethyl
alcohol in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). Add a small amount of
an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

o Apparatus: A standard Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

e Procedure:

[¢]

Transfer the prepared sample solution into a clean, dry 5 mm NMR tube.

[e]

Insert the NMR tube into the spectrometer's probe.

o

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

o

Acquire the *H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans,
relaxation delay of 1-2 seconds).

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the resulting spectrum.

[e]

o

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual
solvent peak to its known value (e.g., 7.26 ppm for CDCIs).

Integrate the peaks to determine the relative ratios of protons.

o

[¢]

Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the

molecular structure.

Mandatory Visualizations
Diagram 1: Synthetic Workflow
A plausible synthetic route for 2-(Trifluoromethyl)phenethyl alcohol involves the reduction of

a suitable precursor such as 2-(trifluoromethyl)phenylacetic acid. The diagram below illustrates

this general experimental workflow.

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-(Trifluoromethyl)phenethyl alcohol via

reduction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 94022-96-5 Cas No. | 2-(Trifluoromethyl)phenethyl alcohol | Matrix Scientific
[matrixscientific.com]

2. scbt.com [scbt.com]

3. fluorochem.co.uk [fluorochem.co.uk]

4. 3-(TRIFLUOROMETHYL)PHENETHYL ALCOHOL(455-01-6) MS [m.chemicalbook.com]

To cite this document: BenchChem. [Cross-referencing experimental data of 2-
(Trifluoromethyl)phenethyl alcohol with literature values]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1297001#cross-referencing-
experimental-data-of-2-trifluoromethyl-phenethyl-alcohol-with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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